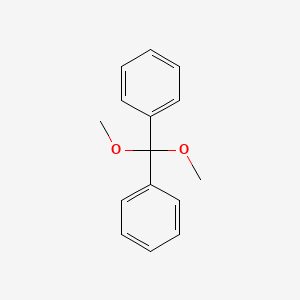

Benzophenone dimethyl ketal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82332. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[dimethoxy(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-16-15(17-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRVXYOKUZSUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)(C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176884 | |

| Record name | 1,1'-(Dimethoxymethylene)bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2235-01-0 | |

| Record name | 1,1′-(Dimethoxymethylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(Dimethoxymethylene)bisbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2235-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(Dimethoxymethylene)bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(dimethoxymethylene)bisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photochemical Properties of Benzophenone Dimethyl Ketal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzophenone dimethyl ketal, a derivative of the widely studied photosensitizer benzophenone, exhibits distinct photochemical properties centered around the efficient cleavage of the carbon-carbon bond adjacent to the ketal center upon UV irradiation. This technical guide provides a comprehensive overview of the core photochemical principles governing the behavior of this compound, including its UV absorption characteristics, the primary photochemical processes it undergoes, and the nature of the transient radical species formed. Detailed experimental protocols for studying its photochemistry are presented, along with a summary of available quantitative data. This document aims to serve as a valuable resource for researchers leveraging the photochemical reactivity of this compound in various applications, including as a photoinitiator in polymerization and as a photolabile protecting group in organic synthesis.

Core Photochemical Principles

The photochemistry of this compound is largely dictated by the principles governing the photochemistry of aromatic ketones. Upon absorption of ultraviolet (UV) radiation, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). While direct photochemical reactions can occur from the S₁ state, for many aromatic ketones, efficient intersystem crossing (ISC) to a longer-lived triplet state (T₁) is a dominant process. This triplet state is often the primary photoactive species.

For this compound, the principal photochemical reaction is the Norrish Type I cleavage , which involves the homolytic scission of the α-carbon-carbon bond.[1][2][3] This process results in the formation of two primary radical intermediates: a benzoyl radical and a dimethoxymethyl radical .

The overall primary photochemical process can be represented as follows:

Ph₂(C(OCH₃)₂) + hν → [Ph₂(C(OCH₃)₂)] → PhC(=O)• + •C(Ph)(OCH₃)₂*

The subsequent fate of these radical species is dependent on the reaction conditions, such as the solvent and the presence of other reactive species.

Quantitative Photochemical Data

Quantitative data on the photochemical properties of this compound are not extensively reported in the literature. However, data from the parent compound, benzophenone, and related derivatives provide valuable context.

| Property | Benzophenone | This compound | Reference |

| UV Absorption (λmax) | ~250 nm (π→π), ~340 nm (n→π) in non-polar solvents | Data not available | [4] |

| Molar Absorptivity (ε) | Data varies with solvent | Data not available | |

| Quantum Yield (Φ) of Photolysis | Solvent dependent | Data not available | |

| Intersystem Crossing Quantum Yield (Φ_ISC) | ~1 | Presumed to be high | [5] |

Note: The lack of specific quantitative data for this compound highlights an area for further research.

Photochemical Reaction Mechanisms and Pathways

The primary photochemical event for this compound is the Norrish Type I cleavage. The subsequent reactions of the generated radicals determine the final product distribution.

Primary Photochemical Process: Norrish Type I Cleavage

Upon absorption of a photon, this compound undergoes α-cleavage to yield a benzoyl radical and a dimethoxymethyl radical.

Figure 1: Initial photoexcitation and Norrish Type I cleavage of this compound.

Secondary Reactions of Radical Intermediates

The initially formed radicals can undergo a variety of secondary reactions:

-

Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide to form a phenyl radical.

-

Radical Recombination: The radical fragments can recombine to reform the starting material or combine in different ways to form new products.

-

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules in the reaction mixture.

-

Disproportionation: Two radicals can react to form a saturated and an unsaturated molecule.

Figure 2: Potential secondary reactions of the primary radical intermediates.

Transient Species

The key transient species in the photochemistry of this compound are the benzoyl and dimethoxymethyl radicals.

Benzoyl Radical

The benzoyl radical is a relatively stable acyl radical. Its transient absorption spectrum has been characterized and typically shows a maximum around 350-400 nm.

Dimethoxymethyl Radical

The dimethoxymethyl radical is a carbon-centered radical stabilized by the two adjacent oxygen atoms. Specific transient absorption data for this radical is less commonly reported.

Experimental Protocols

Studying the photochemical properties of this compound involves a combination of photolysis experiments and analytical techniques to identify and quantify reactants, products, and transient intermediates.

General Photolysis Protocol

This protocol outlines a general procedure for the photolysis of this compound.

-

Solution Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile, hexane) of a known concentration (e.g., 0.01 M). The solvent should be transparent at the irradiation wavelength.

-

Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench excited states and react with radical intermediates.

-

Irradiation: Irradiate the solution in a quartz cuvette or photoreactor with a suitable UV light source (e.g., a medium-pressure mercury lamp with appropriate filters to select a specific wavelength, or a 365 nm LED photoreactor).[6] The temperature of the sample should be controlled during irradiation.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using techniques like UV-Vis spectroscopy (to follow the disappearance of the starting material) or gas chromatography (GC).

-

Product Analysis: After a certain irradiation time or upon completion of the reaction, analyze the photoproducts using Gas Chromatography-Mass Spectrometry (GC-MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy for identification and quantification.

Figure 3: General experimental workflow for the photolysis of this compound.

Quantum Yield Determination

The quantum yield of photolysis can be determined by chemical actinometry. This involves comparing the rate of disappearance of this compound to the rate of a well-characterized photochemical reaction with a known quantum yield under identical irradiation conditions.[7]

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to detect and characterize the short-lived radical intermediates.[8][9][10][11][12]

-

Sample Preparation: Prepare a degassed solution of this compound as described in the general photolysis protocol.

-

Excitation: Excite the sample with a short laser pulse (pump pulse) at a wavelength where the starting material absorbs (e.g., from a Nd:YAG laser).

-

Probing: Probe the sample with a second, broad-spectrum light pulse (probe pulse) at various time delays after the pump pulse.

-

Data Acquisition: Measure the change in absorbance of the probe light as a function of wavelength and time delay. This provides the transient absorption spectrum of the generated intermediates.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the separation and identification of the volatile photoproducts.[13][14][15][16]

-

Sample Preparation: The irradiated solution can often be directly injected into the GC-MS. If necessary, a simple extraction or concentration step may be employed.

-

GC Separation: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane) is typically used to separate the components of the reaction mixture. A temperature program is employed to elute compounds with a range of boiling points.

-

MS Detection: The mass spectrometer fragments the eluting compounds, and the resulting mass spectra are used to identify the structures of the photoproducts by comparison with spectral libraries (e.g., NIST) and known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to characterize the structure of the major, isolable photoproducts.

Conclusion

This compound is a photochemically active molecule that primarily undergoes Norrish Type I cleavage upon UV irradiation to generate benzoyl and dimethoxymethyl radicals. While its photochemical behavior is analogous to other aromatic ketones, a detailed quantitative understanding of its photophysical parameters and product distribution remains an area ripe for further investigation. The experimental protocols and analytical methods outlined in this guide provide a solid framework for researchers to explore the rich photochemistry of this compound and harness its potential in various scientific and industrial applications.

References

- 1. Norrish reaction - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. scispace.com [scispace.com]

- 4. scialert.net [scialert.net]

- 5. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. BJOC - Search Results [beilstein-journals.org]

- 12. Investigation of thia-Diels–Alder Reactions by Ultrafast Transient Absorption Spectroscopy and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ph03.tci-thaijo.org [ph03.tci-thaijo.org]

- 14. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Benzophenone Dimethyl Ketal: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Benzophenone dimethyl ketal (CAS No. 2235-01-0), a common photoinitiator. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed examination of its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

UV-Visible Spectroscopy

| Spectroscopic Parameter | Value | Electronic Transition |

| λmax (estimated) | ~250 - 260 nm | π→π* |

Note: Data is based on the spectrum of benzophenone and serves as an estimation. The weak n→π transition of benzophenone at ~330-360 nm is absent in the ketal.*

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR data provide detailed information about the molecular structure of this compound.

Table 1: 1H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.498 | m | 4H | Aromatic Protons (ortho) |

| 7.279 | m | 4H | Aromatic Protons (meta) |

| 7.208 | m | 2H | Aromatic Protons (para) |

| 3.121 | s | 6H | Methoxy Protons (-OCH3) |

Solvent: CDCl3, Reference: TMS (0 ppm)

Table 2: 13C NMR Spectroscopic Data of this compound (Estimated)

| Chemical Shift (δ) ppm | Assignment |

| 125-130 | Aromatic CH |

| ~140 | Aromatic Quaternary Carbon (ipso) |

| 90-115 | Ketal Carbon (C(OCH3)2) |

| ~50 | Methoxy Carbon (-OCH3) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of a strong carbonyl (C=O) absorption and the presence of strong C-O stretching vibrations from the ketal group.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~3000-2850 | Medium | Aliphatic C-H Stretch (-OCH3) |

| ~1600, ~1450 | Medium-Strong | Aromatic C=C Stretch |

| 1200-1000 | Strong | C-O Stretch (Ketal) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument-specific parameters may require optimization.

UV-Visible Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared using a UV-transparent solvent, such as ethanol or cyclohexane. A typical concentration is in the range of 10-4 to 10-5 M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Blank Measurement: A cuvette containing the pure solvent is placed in the reference beam path to record a baseline.

-

Sample Measurement: The cuvette with the sample solution is placed in the sample beam path.

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3).

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal reference (δ = 0.00 ppm).

-

NMR Tube: The solution is transferred to a clean, dry 5 mm NMR tube.

-

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 400 MHz for 1H). For 13C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Thin Film Method):

-

A few milligrams of the solid sample are dissolved in a volatile solvent (e.g., dichloromethane).

-

A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

-

-

Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure salt plate) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm-1.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

An In-depth Technical Guide to the Photoinitiation Mechanism of Benzophenone Dimethyl Ketal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone dimethyl ketal (BDK), also known as 2,2-dimethoxy-2-phenylacetophenone, is a widely utilized Type I photoinitiator in various industrial and research applications, including the curing of coatings, adhesives, and dental resins.[1][2][3] Its efficacy stems from its ability to absorb ultraviolet (UV) radiation and subsequently undergo a rapid cleavage to generate free radicals, which in turn initiate polymerization.[1][2] This technical guide provides a comprehensive overview of the photoinitiation mechanism of BDK, detailing the photochemical processes, reaction kinetics, and byproducts. It is intended to serve as a valuable resource for researchers and professionals engaged in the development and application of photopolymerizable systems.

Core Mechanism of Photoinitiation

The photoinitiation process by this compound is a unimolecular event that can be broken down into several key steps following the absorption of UV light:

-

Photoexcitation: BDK absorbs a photon of UV light, promoting the molecule from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T₁).

-

α-Cleavage: The triplet state molecule undergoes homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, a process known as α-cleavage or Norrish Type I reaction. This is the primary radical-generating step.

-

Radical Formation: The α-cleavage results in the formation of two distinct radical species: a benzoyl radical and an α,α-dimethoxybenzyl radical .[4]

-

Initiation of Polymerization: The highly reactive benzoyl radical is the primary species responsible for initiating the polymerization of monomers (e.g., acrylates).[5] The α,α-dimethoxybenzyl radical is less reactive towards monomer double bonds and can undergo further reactions.

dot

Caption: Photoinitiation pathway of this compound (BDK).

Photochemical and Photophysical Properties

The efficiency of a photoinitiator is dictated by its photophysical and photochemical properties. Key parameters for BDK are summarized below.

| Property | Value | Reference |

| UV Absorption Maxima (λmax) | ~250 nm and ~330-340 nm | [6] |

| Molar Extinction Coefficient (ε) | Varies with solvent and wavelength. | [6] |

| Quantum Yield of α-Cleavage (Φ) | High, indicating efficient radical generation. | |

| Triplet State Energy (E_T) | Approximately 70 kcal/mol |

Kinetics of Radical Reactions

Following their formation, the benzoyl and α,α-dimethoxybenzyl radicals can participate in a variety of reactions, each with its own rate constant. The ultimate efficiency of polymerization depends on the competition between these pathways.

| Reaction | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Reference |

| Benzoyl Radical + Monomer (e.g., Styrene) | ~10⁵ - 10⁶ | [7] |

| α,α-Dimethoxybenzyl Radical Fragmentation | Varies with conditions | [8] |

| Radical-Radical Termination (Benzoyl + Benzoyl) | ~10⁹ | |

| Radical-Radical Termination (α,α-Dimethoxybenzyl + α,α-Dimethoxybenzyl) | Varies | [8] |

| Cross-Termination (Benzoyl + α,α-Dimethoxybenzyl) | Varies | [8] |

dot

Caption: Competing reaction pathways of radicals generated from BDK.

Experimental Protocols

The study of the photoinitiation mechanism of BDK involves a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are outlined below.

Transient Absorption Spectroscopy (Laser Flash Photolysis)

Objective: To detect and characterize the transient radical species generated upon photolysis of BDK and to measure their reaction kinetics.

Methodology:

-

Sample Preparation: Prepare a solution of BDK in a suitable solvent (e.g., acetonitrile, benzene) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.3-0.7 at the excitation wavelength. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes to prevent quenching of the excited states and radical intermediates by oxygen.

-

Instrumentation Setup:

-

Pump Laser: A pulsed laser, typically an Nd:YAG laser providing the fourth harmonic at 266 nm or a tunable laser system, is used as the excitation source.[9] The laser pulse width should be in the nanosecond or picosecond range.

-

Probe Light Source: A high-intensity lamp (e.g., Xenon arc lamp) is used to generate a continuous probe beam that passes through the sample.

-

Monochromator and Detector: After passing through the sample, the probe beam is directed into a monochromator to select a specific wavelength, and the light intensity is measured by a fast photodetector (e.g., a photomultiplier tube or a CCD camera).[9]

-

Data Acquisition: A digital oscilloscope is used to record the change in the probe light intensity as a function of time after the laser flash.

-

-

Data Acquisition and Analysis:

-

Record the transient absorption spectra at various time delays after the laser pulse. This allows for the identification of the absorption bands of the transient species (benzoyl and α,α-dimethoxybenzyl radicals).[10]

-

Monitor the decay of the transient absorption at a specific wavelength to determine the lifetime of the radical species and their reaction rate constants in the presence of monomers or other reactants. The decay kinetics can be fitted to appropriate kinetic models to extract the rate constants.

-

dot

Caption: Experimental workflow for Transient Absorption Spectroscopy.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Objective: To measure the heat flow associated with the photopolymerization reaction initiated by BDK, allowing for the determination of kinetic parameters such as the rate of polymerization and the degree of conversion.

Methodology:

-

Sample Preparation: Prepare a formulation containing the monomer, BDK as the photoinitiator, and any other additives. Accurately weigh a small amount of the liquid sample (typically 1-5 mg) into an open aluminum DSC pan.[11]

-

Instrumentation Setup:

-

Use a differential scanning calorimeter equipped with a UV light source that can irradiate the sample and reference pans.

-

The light source should have a controlled intensity and spectral output that overlaps with the absorption spectrum of BDK.

-

-

Experimental Procedure:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the sample at the desired isothermal temperature.

-

Irradiate the sample with UV light of a specific intensity for a set period. The DSC will record the heat flow as a function of time.[12]

-

After the initial irradiation, a second, high-intensity UV exposure can be used to ensure complete conversion and establish a baseline.[12]

-

-

Data Analysis:

-

The heat flow curve is integrated to determine the total heat of polymerization (ΔH_total).

-

The rate of polymerization (R_p) is proportional to the heat flow (dH/dt).

-

The degree of conversion at any given time (α(t)) can be calculated by dividing the cumulative heat evolved up to that time by the total heat of polymerization (α(t) = ΔH(t) / ΔH_total).

-

dot

Caption: Workflow for Photo-DSC analysis of BDK-initiated polymerization.

Chemically Induced Dynamic Nuclear Polarization (CIDNP) Spectroscopy

Objective: To obtain mechanistic information about the radical pair intermediates formed during the photolysis of BDK. CIDNP provides insights into the spin state of the radical pair and the nature of the subsequent reactions.

Methodology:

-

Sample Preparation: Prepare a solution of BDK in a deuterated solvent suitable for NMR spectroscopy. The solution should be placed in an NMR tube and deoxygenated.

-

Instrumentation Setup:

-

A standard high-resolution NMR spectrometer is used.

-

The sample is irradiated in situ within the NMR probe using a light source (e.g., a laser or a lamp) coupled to the probe via a fiber optic cable.

-

-

Experimental Procedure:

-

Acquire a standard ¹H or ¹³C NMR spectrum of the sample in the dark.

-

Irradiate the sample with UV light for a specific duration while acquiring the NMR spectrum.

-

Compare the spectra obtained with and without irradiation.

-

-

Data Analysis:

-

The appearance of enhanced absorption or emission signals in the NMR spectrum of the reaction products is indicative of a radical mechanism.[13]

-

The phase of the CIDNP signals (emissive or absorptive) can be analyzed using Kaptein's rules to deduce information about the magnetic parameters (g-factor, hyperfine coupling constants) of the radical intermediates and the spin multiplicity of the precursor radical pair.

-

Conclusion

This compound is an efficient Type I photoinitiator that functions through a well-defined mechanism involving photoexcitation, intersystem crossing, and α-cleavage to produce initiating benzoyl radicals. The subsequent chemistry of the generated radicals is complex, with competing pathways of polymerization initiation, fragmentation, and termination. A thorough understanding of these processes, facilitated by advanced experimental techniques such as transient absorption spectroscopy, photo-DSC, and CIDNP, is crucial for optimizing the performance of photopolymerizable formulations in various scientific and industrial applications. This guide provides the foundational knowledge and experimental framework for researchers and professionals to effectively utilize and study the photoinitiation mechanism of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzophenone [webbook.nist.gov]

- 7. The reactivities of monomers towards the benzoyloxy radical - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 8. 2,2-Dimethoxy-2-phenylacetophenone: photochemistry and free radical photofragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

- 10. BJOC - Search Results [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. CIDNP - Wikipedia [en.wikipedia.org]

Benzophenone Dimethyl Ketal: A Comprehensive Technical Guide to its Application as a Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical development and complex molecule construction, the judicious selection and application of protecting groups are paramount. The ability to mask a reactive functional group, perform chemical transformations on other parts of the molecule, and then selectively remove the mask is a cornerstone of modern synthetic strategy. Among the arsenal of protecting groups for 1,2- and 1,3-diols, the diphenylmethylene acetal, often introduced using benzophenone dimethyl ketal, offers a unique combination of stability and reactivity, making it a valuable tool for the synthetic chemist.

This in-depth technical guide provides a comprehensive overview of this compound as a protecting group, detailing its introduction, stability, and cleavage. It includes experimental protocols, quantitative data, and a comparative analysis to aid researchers in its effective implementation.

Introduction to this compound as a Protecting Group

This compound, also known as dimethoxydiphenylmethane, serves as a precursor to the diphenylmethylene acetal protecting group for diols. This protection strategy is particularly prevalent in carbohydrate and nucleoside chemistry, where the selective protection of vicinal diols is often a critical challenge.[1][2] The resulting cyclic ketal, a diphenylmethylene acetal, is analogous to the more common isopropylidene (from acetone) and benzylidene (from benzaldehyde) acetals.[1][3]

The primary function of this protecting group is to shield the hydroxyl groups of a diol from a wide range of reaction conditions, especially those involving basic and nucleophilic reagents.[4][5] The formation of the cyclic ketal is a reversible, acid-catalyzed process.[6][7]

Mechanism of Protection: Transketalization

The protection of a diol using this compound proceeds via an acid-catalyzed transketalization reaction. The mechanism, illustrated below, involves the protonation of one of the methoxy groups of the this compound, making it a good leaving group (methanol). The resulting oxocarbenium ion is then attacked by one of the hydroxyl groups of the diol. A subsequent intramolecular attack by the second hydroxyl group, followed by the elimination of a second molecule of methanol, leads to the formation of the stable cyclic diphenylmethylene acetal.

References

An In-depth Technical Guide to the Hydrolysis of Benzophenone Dimethyl Ketal to Benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis of benzophenone dimethyl ketal to benzophenone. This reaction is a fundamental transformation in organic synthesis, often employed as a deprotection step for the carbonyl group of benzophenone. This document details the underlying reaction mechanism, provides established experimental protocols, and presents quantitative data for this chemical conversion.

Core Concepts: The Chemistry of Ketal Hydrolysis

The hydrolysis of this compound is a classic example of an acid-catalyzed cleavage of a ketal to its corresponding ketone and alcohol.[1][2] Kals are generally stable in neutral or basic conditions, making them excellent protecting groups for aldehydes and ketones.[3] However, in the presence of an acid, they readily undergo hydrolysis.[3]

The reaction proceeds through a stepwise mechanism initiated by the protonation of one of the methoxy groups, converting it into a good leaving group (methanol). The departure of methanol is assisted by the lone pair of electrons on the other oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. This intermediate is then attacked by water to form a hemiketal. Subsequent protonation of the second methoxy group and its elimination as another molecule of methanol, followed by deprotonation of the hydroxyl group, yields the final product, benzophenone.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the signaling pathway of the acid-catalyzed hydrolysis and a typical experimental workflow for the synthesis of benzophenone from this compound.

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Caption: General experimental workflow for benzophenone synthesis.

Experimental Protocols

Several methods can be employed for the hydrolysis of this compound. The choice of acid catalyst and solvent can influence reaction times and yields. Below are detailed protocols for common laboratory-scale procedures.

Protocol 1: Hydrolysis using Aqueous Hydrochloric Acid in Acetone

This is a widely used and effective method for ketal deprotection.

Materials:

-

This compound

-

Acetone

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Dissolve this compound (1.0 eq) in acetone (10-20 volumes).

-

To the stirred solution, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.5 eq) dropwise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, neutralize the excess acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., dichloromethane, 3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield crude benzophenone.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or hexane.[4]

Protocol 2: Hydrolysis using Sulfuric Acid on Silica Gel

This heterogeneous catalysis method offers the advantage of a simple workup.[5]

Materials:

-

This compound

-

Dichloromethane (CH₂Cl₂)

-

Silica gel (100-200 mesh)

-

15% aqueous Sulfuric Acid (H₂SO₄)

-

Celite

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane (10 volumes) at 20°C, add freshly activated silica gel (e.g., 60 mg per 0.1 mmol of substrate).

-

Add a small volume of 15% aqueous H₂SO₄ (e.g., 6 µL per 0.1 mmol of substrate).[5]

-

Stir the mixture vigorously at 20°C and monitor the reaction by TLC.[5]

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silica gel.

-

Wash the Celite pad with additional dichloromethane.

-

Evaporate the solvent from the filtrate to obtain the crude benzophenone.

-

Purify the product by recrystallization or column chromatography if necessary.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the hydrolysis of this compound.

| Parameter | Protocol 1: Aqueous HCl in Acetone | Protocol 2: H₂SO₄ on Silica Gel |

| Catalyst | Hydrochloric Acid (HCl) | Sulfuric Acid (H₂SO₄) on Silica Gel |

| Solvent | Acetone | Dichloromethane |

| Temperature | Room Temperature | 20°C |

| Reaction Time | Typically 1-4 hours (monitor by TLC) | Varies (monitor by TLC) |

| Workup | Neutralization, Extraction | Filtration |

Table 1: Comparison of Experimental Conditions.

| Product | Molecular Formula | Molecular Weight | Melting Point | Expected Yield |

| Benzophenone | C₁₃H₁₀O | 182.22 g/mol | 47-49 °C | >90% (typically) |

Table 2: Physicochemical Properties and Expected Yield of Benzophenone.[6]

Concluding Remarks

The acid-catalyzed hydrolysis of this compound is a robust and high-yielding reaction critical for the deprotection of the benzophenone carbonyl group. The choice of methodology can be adapted based on the specific requirements of a synthetic route, with both homogeneous and heterogeneous acid catalysis providing efficient pathways to the desired product. Careful monitoring of the reaction and appropriate purification techniques are essential to obtain high-purity benzophenone suitable for further applications in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 5. ias.ac.in [ias.ac.in]

- 6. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]

The Genesis of Light-Induced Polymerization: Early Studies on Benzophenone Derivatives as Photoinitiators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone, first synthesized in 1834, has become a cornerstone in the field of photochemistry and polymer science.[1] Its journey from a chemical curiosity to a widely used photoinitiator for UV curing applications is a testament to over a century of research.[1][2] Benzophenone and its derivatives are quintessential examples of Type II photoinitiators, which operate via a hydrogen abstraction mechanism upon UV irradiation, requiring a co-initiator to generate the initiating free radicals.[3][4] This technical guide delves into the foundational studies of benzophenone derivatives, outlining their reaction mechanisms, experimental protocols from early research, and the quantitative data that established their efficacy.

Core Mechanism of Photoinitiation

The photoinitiating action of benzophenone is a two-step process involving photo-excitation and hydrogen abstraction. Upon absorption of UV light, the benzophenone molecule transitions from its ground state (S₀) to an excited singlet state (S₁). It then rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).[1][5] This excited triplet state is responsible for the chemical reaction.[1]

In the presence of a hydrogen donor (co-initiator), such as an amine, thiol, or alcohol, the triplet-state benzophenone abstracts a hydrogen atom, generating a benzophenone-derived ketyl radical and a radical from the co-initiator.[3][6] Both of these radicals can then initiate the polymerization of monomers, such as acrylates.[2][7]

Signaling Pathway: Benzophenone Photoinitiation

Caption: Mechanism of Type II photoinitiation by benzophenone.

Early Derivatives and Their Synthesis

Early research focused on modifying the basic benzophenone structure to enhance its photoinitiating efficiency, solubility, and compatibility with different polymer systems.[8][9] Derivatives were often synthesized through classic organic reactions like Friedel-Crafts acylations or esterifications of hydroxy-benzophenones.[8][10][11] The goal was often to increase the molar extinction coefficient or to red-shift the absorption spectrum to better match the emission of UV lamps.[2]

Experimental Protocols

Synthesis of Dodecyl-benzophenone (BP-D) via Friedel-Crafts Acylation

This protocol is based on the methods described for creating long-chain alkylated benzophenone derivatives to improve compatibility with non-polar polymers like polyethylene.[8]

-

Reaction Setup: A three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃) and a non-polar solvent like dichloromethane.

-

Acyl Chloride Formation: In a separate flask, dodecanoyl chloride is prepared by reacting dodecanoic acid with thionyl chloride.

-

Acylation: The dodecanoyl chloride is dissolved in the solvent and added dropwise to the stirred suspension of AlCl₃ and benzene at 0-5°C.

-

Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum complex. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield pure dodecyl-benzophenone.

-

Characterization: The final product is characterized by UV spectroscopy to determine its absorption maxima, Fourier-transform infrared (FTIR) spectroscopy to identify the carbonyl group, and elemental analysis or NMR for structural confirmation.[8]

Synthesis of Benzophenone Esters

This protocol is a generalized method based on the esterification of hydroxy-benzophenones to create novel derivatives.[9][10][11]

-

Reaction Setup: A flask containing 4-hydroxybenzophenone, a suitable acyl chloride (e.g., benzoyl chloride), and a solvent like pyridine or dichloromethane is prepared.

-

Reaction: The mixture is stirred at room temperature. The reaction progress is monitored by TLC.

-

Workup: Upon completion, the reaction mixture is washed with dilute acid, water, and brine to remove pyridine and other water-soluble impurities.

-

Purification: The organic layer is dried, and the solvent is evaporated. The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization: The purified ester is characterized by NMR and mass spectrometry to confirm its structure and purity.[9][10]

Experimental Workflow: Synthesis and Evaluation

Caption: General workflow for synthesizing and testing benzophenone derivatives.

Quantitative Data from Early Studies

Early investigations into the efficacy of benzophenone derivatives focused on quantifying their ability to initiate polymerization. Key metrics included the rate of polymerization, the final monomer conversion, and, in the case of crosslinking, the gel content of the resulting polymer.[7][8]

Table 1: Photoinitiating Efficiency of Benzophenone Derivatives in Polyethylene (PE) Crosslinking

| Photoinitiator | Concentration (wt%) | Gel Content (%) | Compatibility with PE | Reference |

| Benzophenone (BP) | 1.0 | ~20 | Moderate | [8] |

| Dodecyl-benzophenone (BP-D) | 1.0 | Higher than BP | Excellent | [8] |

| Hexadecoxyl-benzophenone (BP-H) | 1.0 | Higher than BP | Excellent | [8] |

Note: The original studies often presented qualitative comparisons like "higher efficiency" or "better compatibility." The table reflects this comparative nature.

Table 2: UV Absorption Properties of Synthesized Benzophenone Derivatives

| Compound | Maximum Absorption Wavelength (λmax, nm) | Molar Extinction Coefficient (ε) | Key Structural Feature | Reference |

| Benzophenone (BP) | ~345 | ~200 | Unsubstituted | [12] |

| Polymeric PIs (PBM, PBS) | 300-400 | Higher than BP | Polymeric backbone | [2] |

| Ester Derivatives (3h, 5c, 5g) | ~313 | Not specified | Ester/sulfonyl ester groups | [9] |

Conclusion

The foundational research on benzophenone and its derivatives paved the way for the development of modern UV curing technologies. Early studies successfully established the core mechanism of hydrogen abstraction from a triplet excited state and demonstrated that chemical modification of the benzophenone scaffold could significantly enhance photoinitiation efficiency, spectral properties, and physical characteristics like solubility and migration resistance.[8][9][13] The experimental protocols developed, though rudimentary by today's standards, laid the groundwork for the systematic design and evaluation of new and more efficient photoinitiators that are indispensable in materials science, manufacturing, and advanced therapeutics.

References

- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 5. preprints.org [preprints.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. A study of the photopolymerization kinetics of methyl methacrylate using novel benzophenone initiators | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Anticipated Photochemical Landscape of 4-Methoxy-N-methyl-2-nitroaniline (CAS 2235-01-0): A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the predicted photochemical behavior of 4-Methoxy-N-methyl-2-nitroaniline (CAS number 2235-01-0). It is important to note that, to date, no specific experimental studies on the photochemical properties of this particular compound have been published in the scientific literature. Consequently, this document provides a comprehensive overview based on the known photochemistry of structurally analogous compounds, including nitroanilines, nitroaromatics, and methoxy-substituted aromatic systems. The information presented herein is intended to serve as a foundational resource for researchers designing and conducting photochemical investigations of 4-Methoxy-N-methyl-2-nitroaniline.

Predicted Photochemical Properties

The photochemical behavior of 4-Methoxy-N-methyl-2-nitroaniline is expected to be governed by the interplay of its three key functional groups: the nitro group (-NO₂), the N-methylamino group (-NHCH₃), and the methoxy group (-OCH₃) attached to the aromatic ring. Upon absorption of ultraviolet (UV) or visible light, the molecule will be promoted to an electronically excited state, from which a variety of photochemical and photophysical processes can occur.

Table 1: Predicted Photophysical and Photochemical Parameters for 4-Methoxy-N-methyl-2-nitroaniline

| Parameter | Predicted Value/Behavior | Rationale based on Analogous Compounds |

| UV-Vis Absorption | Expected λmax in the range of 350-450 nm. | Nitroanilines typically exhibit strong absorption bands in the near-UV and visible regions due to intramolecular charge transfer (ICT) from the amino to the nitro group. The methoxy group may cause a slight red-shift. |

| Excited State(s) | Likely to involve singlet (S₁) and triplet (T₁) excited states with significant n,π* and π,π* character. | Nitroaromatic compounds are known to have low-lying n,π* and π,π* triplet states. The presence of the amino group can lead to charge-transfer excited states. |

| Quantum Yield (Φ) | Photoreaction quantum yield is expected to be solvent and wavelength-dependent. | The efficiency of photochemical reactions of nitroaromatics can vary significantly based on the surrounding environment and the energy of the absorbed photons. |

| Photostability | Expected to be photoreactive, particularly under UV irradiation. | The nitro group in aromatic compounds is a well-known photosensitive functional group, often leading to photoreduction or photosubstitution reactions. |

Anticipated Photochemical Reaction Pathways

Based on the photochemistry of related nitroaromatic and aniline compounds, several photochemical reaction pathways can be postulated for 4-Methoxy-N-methyl-2-nitroaniline.

Photoreduction of the Nitro Group

The most anticipated photochemical reaction is the reduction of the nitro group. This can proceed through a series of intermediates to yield nitroso, hydroxylamino, and ultimately amino derivatives. This process is often facilitated by the presence of a hydrogen-donating solvent or other reductants in the reaction medium.

Photosubstitution Reactions

Photosubstitution reactions on the aromatic ring are also plausible. Depending on the reaction conditions and the nature of the excited state, nucleophilic or electrophilic photosubstitution could occur, potentially leading to the displacement of the methoxy group or other substituents. The position of substitution will be dictated by the electron distribution in the excited state.[1]

Intramolecular Rearrangement and Cyclization

Intramolecular hydrogen abstraction by the excited nitro group from the N-methyl or methoxy group could lead to the formation of transient biradical species. These intermediates could then undergo rearrangement or cyclization to form novel photoproducts.

A diagram illustrating these potential photochemical pathways is provided below.

Caption: Predicted photochemical pathways of 4-Methoxy-N-methyl-2-nitroaniline.

Proposed Experimental Protocols

To elucidate the actual photochemical behavior of 4-Methoxy-N-methyl-2-nitroaniline, a series of well-defined experiments are required. The following protocols provide a starting point for such investigations.

Steady-State Photolysis

Objective: To determine the photoproducts and quantum yield of disappearance under continuous irradiation.

Methodology:

-

Prepare a solution of 4-Methoxy-N-methyl-2-nitroaniline in a solvent of interest (e.g., methanol, acetonitrile, water). The concentration should be adjusted to have an absorbance of ~0.1-0.3 at the irradiation wavelength.

-

Transfer the solution to a quartz cuvette and purge with an inert gas (e.g., argon or nitrogen) to remove oxygen, or saturate with oxygen to study its effect.

-

Irradiate the solution using a light source with a specific wavelength (e.g., a high-pressure mercury lamp with appropriate filters or a laser).

-

Monitor the reaction progress by taking UV-Vis absorption spectra at regular time intervals.

-

Analyze the reaction mixture at different irradiation times using techniques such as HPLC, LC-MS, and GC-MS to identify and quantify the photoproducts.

-

Determine the quantum yield of disappearance using a chemical actinometer (e.g., potassium ferrioxalate).

Transient Absorption Spectroscopy

Objective: To detect and characterize the transient intermediates (e.g., excited states, radicals) formed upon photoexcitation.

Methodology:

-

Prepare a solution of the compound as described for steady-state photolysis.

-

Use a pump-probe transient absorption spectrometer. The 'pump' pulse (e.g., from a femtosecond or nanosecond laser) excites the sample.

-

A 'probe' pulse, which is a broadband white light continuum, is passed through the sample at various delay times after the pump pulse.

-

The change in absorbance of the probe light is measured as a function of wavelength and delay time.

-

The resulting transient absorption spectra provide information on the lifetimes and spectral characteristics of the transient species.

A proposed experimental workflow for investigating the photochemical behavior is depicted below.

Caption: Proposed experimental workflow for photochemical investigation.

Conclusion

While the specific photochemical behavior of 4-Methoxy-N-methyl-2-nitroaniline remains to be experimentally determined, this technical guide provides a robust framework for initiating such investigations. Based on the well-established photochemistry of related aromatic nitro and aniline compounds, it is predicted that this molecule will be photoreactive, with potential reaction pathways including photoreduction of the nitro group, photosubstitution, and intramolecular rearrangements. The proposed experimental protocols offer a clear path forward for researchers to uncover the unique photochemical properties of this compound, which may hold potential for applications in areas such as photopharmacology, materials science, and synthetic organic chemistry.

References

An In-depth Technical Guide to the Physical Properties of Benzophenone Dimethyl Ketal

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key physical properties of Benzophenone Dimethyl Ketal (CAS No. 2235-01-0), with a focus on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research and development who utilize this compound in their work.

Core Physical Properties

This compound, also known as Dimethoxydiphenylmethane, is a white to light yellow crystalline solid.[1][2] Its physical state as a solid at room temperature is a critical consideration for its handling, storage, and application in various chemical processes. The compound is noted to be moisture-sensitive.[2]

The melting point of a compound is a fundamental physical property that provides an indication of its purity. For this compound, the reported melting point falls within a narrow range, suggesting a well-defined crystalline structure.

Table 1: Melting Point of this compound

| Property | Reported Value (°C) | Source(s) |

| Melting Point | 105-107 | ChemicalBook[2] |

| Melting Point | 104.0-108.0 | TCI Chemicals[1] |

Table 2: Qualitative Solubility of this compound

| Solvent | Expected Solubility | Rationale |

| Water | Insoluble | The molecule is largely nonpolar due to the two phenyl rings, making it immiscible with water, a highly polar solvent. |

| Methanol | Soluble | Expected to be soluble, similar to its parent compound, Benzophenone.[5][6] |

| Ethanol | Soluble | Expected to be soluble, as Benzophenone is soluble in ethanol.[3] |

| Diethyl Ether | Soluble | Expected to be soluble, as Benzophenone is soluble in diethyl ether.[3] |

| Acetone | Soluble | Expected to be soluble, as Benzophenone is very soluble in acetone.[5] |

| Benzene | Soluble | Expected to be soluble, as Benzophenone is soluble in benzene.[5] |

| Acetic Acid | Soluble | Expected to be soluble, as Benzophenone is very soluble in acetic acid.[5] |

| Carbon Disulfide | Soluble | Expected to be soluble, as Benzophenone is very soluble in carbon disulfide.[5] |

Experimental Protocols for Physical Property Determination

While the search results did not yield specific experimental protocols used to determine the physical properties of this compound, standard laboratory methodologies for determining the melting point and solubility of solid organic compounds are well-established.

The melting point of a solid is typically determined using a melting point apparatus.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point. Within 15-20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting range (typically less than 2°C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.

A qualitative assessment of solubility can be performed through simple dissolution tests.

Methodology:

-

Sample Preparation: A small, pre-weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated (e.g., by vortexing) for a set period to facilitate dissolution. Gentle heating can be applied if necessary, but this should be noted as it affects solubility.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid dissolves completely, it is considered soluble. If some solid remains, it is considered partially soluble or insoluble.

-

Classification: The results are recorded as "soluble," "partially soluble," or "insoluble" for each solvent tested.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid compound like this compound.

Caption: Workflow for Melting Point Determination.

References

- 1. ベンゾフェノンジメチルケタール | Benzophenone Dimethylketal | 2235-01-0 | 東京化成工業株式会社 [tcichemicals.com]

- 2. BENZOPHENONE DIMETHYLKETAL | 2235-01-0 [chemicalbook.com]

- 3. Benzophenone - Wikipedia [en.wikipedia.org]

- 4. Benzophenone - Sciencemadness Wiki [sciencemadness.org]

- 5. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hpc-standards.com [hpc-standards.com]

Methodological & Application

Application Notes: Benzophenone Dimethyl Ketal in Free-Radical Polymerization

Introduction

Benzophenone Dimethyl Ketal (BDK), also known as 2,2-dimethoxy-2-phenylacetophenone (DMPA), is a highly efficient photoinitiator widely used to initiate free-radical polymerization reactions upon exposure to ultraviolet (UV) light. As a Norrish Type I initiator, BDK undergoes a-cleavage to generate two distinct free radicals, which then initiate the polymerization of various vinyl monomers. Its high reactivity and efficiency make it suitable for a broad range of applications, including UV-curable coatings, inks, adhesives, and the fabrication of 3D structures and hydrogels.[1][2][3][4] This document provides a detailed overview of its mechanism, applications, and protocols for its use in a research and development setting.

Mechanism of Action: Photoinitiation

Free-radical polymerization is a chain reaction process consisting of initiation, propagation, and termination steps.[5][6] BDK functions in the critical initiation phase. Upon absorption of UV radiation (typically in the 250-380 nm range), the BDK molecule is promoted to an excited singlet state, which may then transition to a more stable triplet state through intersystem crossing.[1] From this excited state, it undergoes a Norrish Type I cleavage, a homolytic bond scission of the carbon-carbon bond adjacent to the carbonyl group.[1][7][8]

This cleavage event produces two primary radical species: a benzoyl radical and a dimethoxybenzyl (ketal) radical. Both of these radicals are capable of initiating polymerization by adding to a monomer molecule, thus creating a new, monomer-centered radical that propagates the polymer chain.[1][5]

Caption: Figure 1: Photoinitiation via Norrish Type I Cleavage of BDK.

Key Applications

The efficiency of BDK has led to its adoption in numerous industrial and research applications that require rapid, controlled polymerization.

-

Coatings and Varnishes: Used in UV-curable coatings for wood, metal, and plastics to provide hard, scratch-resistant finishes.[2]

-

Printing Inks and Adhesives: Enables the rapid drying of inks and the fast curing of adhesives, which is critical for high-speed automated manufacturing processes.[2][3]

-

Microelectronics: Employed in the formulation of photoresists for photolithography.

-

3D Printing and Additive Manufacturing: A key component in photopolymer resins used for stereolithography (SLA) and other two-photon polymerization (2PP) techniques.[9][10]

-

Biomaterials and Hydrogels: Used to fabricate hydrogel coatings and structures for biomedical applications, such as modifying the surface properties of materials like PDMS.[4]

Data Presentation: Factors Influencing Polymerization

The performance of BDK-initiated polymerization is dependent on several experimental parameters. The following tables summarize these relationships.

Table 1: Effect of BDK Concentration on Polymerization of Acrylates

| BDK Concentration (% w/w) | Polymerization Rate | Final Monomer Conversion | Resulting Polymer Properties |

| Low (~0.1%) | Moderate | High | Higher molecular weight, less cross-linking |

| Optimal (0.5% - 2.0%) | Maximum | High | Optimal balance of cure speed and properties |

| High (>3.0%) | May Decrease | May Decrease | Lower molecular weight, potential for yellowing, surface inhibition |

Note: An optimum concentration exists where the rate of polymerization is maximized. Very high concentrations can lead to reduced light penetration and an increase in primary radical termination, which can slow the overall rate.[11]

Table 2: Influence of Light Intensity on Polymerization

| Light Intensity (mW/cm²) | Rate of Initiation | Polymerization Rate | Depth of Cure |

| Low | Low | Slow | Potentially Deeper |

| Medium | Moderate | Moderate | Good |

| High | High | Fast | May be limited at the surface |

Note: Both the polymerization rate and final conversion generally increase with light intensity.[11]

Table 3: Comparative Initiation Efficiency

| Photoinitiator | Relative Initiation Efficiency | Cleavage Type | Key Features |

| This compound (BDK) | High | Norrish Type I | Fast cleavage, efficient radical generation. |

| Benzophenone (BP) | Moderate (requires co-initiator) | Norrish Type II | Hydrogen abstraction mechanism, requires a synergist (e.g., amine).[4][12] |

| Benzoin | High | Norrish Type I | High initiation efficiency.[13] |

Note: The efficiency of initiation depends on the specific monomer system and reaction conditions. For the polymerization of MMA at 351 nm, benzoin (Bz) has been shown to have a higher initiation efficiency than other initiators like MMMP and 4MB.[13]

Experimental Protocols

This section provides a general protocol for the free-radical photopolymerization of an acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA) using BDK.

5.1. Materials and Equipment

-

Monomer: Trimethylolpropane triacrylate (TMPTA)

-

Photoinitiator: this compound (BDK/DMPA)

-

Solvent (optional): Acetone or other suitable solvent

-

UV Light Source: UV lamp or LED with emission in the 300-400 nm range (e.g., 365 nm)

-

Reaction Vessel: Glass vial or petri dish

-

Magnetic Stirrer and Stir Bar

-

Nitrogen or Argon Source: For creating an inert atmosphere

-

Analytical Equipment: Real-time FT-IR spectrometer, Differential Scanning Calorimeter (DSC), or Gas Chromatography (GC) for monitoring conversion.

5.2. Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Photopolymerization.

5.3. Step-by-Step Procedure

-

Preparation of Formulation:

-

In a clean, dry glass vial, weigh the desired amount of BDK photoinitiator. A typical concentration is between 0.5% and 2.0% by weight of the monomer.

-

Add the acrylate monomer (e.g., TMPTA) to the vial.

-

If the initiator does not dissolve readily, gentle warming or the addition of a minimal amount of a suitable solvent can be used. Mix thoroughly with a magnetic stirrer until a homogenous, clear solution is obtained.

-

-

Setting up the Reaction:

-

Place the vial containing the formulation under the UV light source at a fixed distance.

-

To minimize oxygen inhibition, which can quench free radicals, purge the system with an inert gas like nitrogen or argon for 5-10 minutes before and during the irradiation.

-

-

Initiation and Polymerization:

-

Turn on the UV light source to begin the polymerization. Start a timer to monitor the reaction time.

-

The liquid monomer mixture will begin to increase in viscosity and eventually solidify into a polymer. The time required for curing can range from seconds to several minutes, depending on the initiator concentration, light intensity, and monomer reactivity.

-

-

Monitoring and Characterization:

-

The progress of the polymerization can be monitored in real-time by observing the disappearance of the monomer's characteristic C=C bond absorption peak (e.g., around 1635 cm⁻¹) using FT-IR spectroscopy.[11]

-

After the reaction is complete (i.e., the monomer conversion plateaus), the resulting polymer can be characterized for its physical and mechanical properties.

-

5.4. Safety Precautions

-

Always handle chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

UV radiation is harmful to the eyes and skin. Ensure the UV source is properly shielded during operation.

-

Acrylate monomers can be skin and respiratory irritants. Avoid direct contact and inhalation.

References

- 1. Norrish reaction - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Polymerization Reactions [chemed.chem.purdue.edu]

- 6. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 7. youtube.com [youtube.com]

- 8. kvmwai.edu.in [kvmwai.edu.in]

- 9. mdpi.com [mdpi.com]

- 10. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

Application Notes and Protocols: UV Curing of Acrylate Resins with Benzophenone Dimethyl Ketal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ultraviolet (UV) curing is a photopolymerization process that uses high-intensity ultraviolet light to instantly cure or "dry" inks, coatings, or adhesives. This method offers numerous advantages over traditional thermal curing, including faster curing speeds, lower energy consumption, and reduced volatile organic compound (VOC) emissions. Acrylate resins are widely used in UV-curable formulations due to their high reactivity and versatility, resulting in cross-linked polymers with excellent performance characteristics.

The key to initiating this rapid polymerization is the photoinitiator. Benzophenone dimethyl ketal (BDK), also known as 2,2-dimethoxy-2-phenylacetophenone, is a highly efficient Type I photoinitiator. Upon exposure to UV radiation, BDK undergoes a homolytic cleavage to generate free radicals, which in turn initiate the polymerization of the acrylate monomers and oligomers. This document provides a detailed protocol for the UV curing of acrylate resins using this compound as the photoinitiator.

Chemical Mechanism of UV Curing with this compound

This compound is a Norrish Type I photoinitiator. This means that upon absorption of UV light, the molecule undergoes cleavage at the C-C bond between the carbonyl group and the adjacent carbon atom, a process known as α-cleavage.[1] This cleavage event generates two distinct free radicals: a benzoyl radical and a dimethoxybenzyl radical. Both of these radical species are capable of initiating the polymerization of acrylate double bonds, leading to the rapid formation of a cross-linked polymer network.

Caption: UV curing initiation via this compound.

Materials and Equipment

-

Acrylate Resin: A suitable acrylate oligomer/monomer blend.

-

Photoinitiator: this compound (BDK), CAS 24650-42-8.[2]

-

Solvent (optional, for viscosity adjustment): Acetone, ethyl acetate, or other suitable solvent. BDK is soluble in acetone, ethyl acetate, hot methanol, and isopropyl alcohol, but insoluble in water.[3]

-

Substrate: Glass slides, metal panels, or other appropriate material.

-

UV Curing System: A high-pressure mercury lamp or a UV-LED lamp with appropriate wavelength and intensity output.

-

Personal Protective Equipment (PPE): UV-blocking safety glasses, nitrile gloves, and a lab coat.

Experimental Protocols

Protocol 1: Preparation of the UV-Curable Acrylate Resin Formulation

-

Weighing: In a light-blocking container (e.g., an amber vial), accurately weigh the desired amount of acrylate resin.

-

Photoinitiator Addition: Add this compound to the resin. The typical concentration of BDK ranges from 0.5% to 5% by weight of the resin.[3]

-

Mixing: Thoroughly mix the components using a magnetic stirrer or a vortex mixer until the photoinitiator is completely dissolved. Gentle heating may be applied to facilitate dissolution, but care should be taken to avoid premature polymerization.

-

Degassing (Optional): To remove any entrapped air bubbles, the mixture can be degassed in a vacuum chamber or by gentle centrifugation.

Protocol 2: UV Curing Procedure

-

Substrate Preparation: Ensure the substrate is clean and free of any contaminants.

-

Application: Apply a uniform thin film of the prepared resin formulation onto the substrate using a film applicator, spin coater, or a pipette.

-

UV Exposure: Place the coated substrate in the UV curing chamber. Expose the sample to UV radiation. The optimal UV wavelength for BDK absorption is around 250 nm, however, it is effectively used with standard mercury lamps that have a broader emission spectrum.[3][4] The required UV dose will depend on the resin formulation, film thickness, and the intensity of the UV source.

-

Curing Assessment: After UV exposure, the cured film should be tack-free. The degree of cure can be assessed by methods such as FT-IR spectroscopy (monitoring the disappearance of the acrylate C=C peak at approximately 810 cm⁻¹ or 1635 cm⁻¹) or by physical tests like the thumb twist or cotton ball test.[5]

Experimental Workflow

Caption: Step-by-step UV curing experimental workflow.

Data Presentation

The following tables summarize typical starting parameters for the UV curing of acrylate resins with this compound. These values may require optimization depending on the specific resin system and desired properties.

Table 1: Formulation Parameters

| Component | Concentration (% by weight) | Purpose |

| Acrylate Oligomer/Monomer | 95 - 99.5% | Base resin |

| This compound | 0.5 - 5% | Photoinitiator[3] |

Table 2: UV Curing Parameters

| Parameter | Typical Range | Notes |

| UV Wavelength | 250 - 400 nm | BDK has a primary absorption peak around 250 nm.[3] Broader spectrum lamps are commonly used. |

| UV Intensity | 50 - 2000 mW/cm² | Higher intensity generally leads to faster curing. |

| UV Dose | 200 - 2000 mJ/cm² | The total energy required for complete curing. |

| Curing Time | A few seconds to minutes | Highly dependent on UV intensity, film thickness, and photoinitiator concentration. |

Safety Precautions

-

UV Radiation: Never look directly at an operating UV lamp. Use UV-blocking face shields and ensure the curing chamber is properly shielded.

-

Chemical Handling: Handle uncured resins and photoinitiators in a well-ventilated area or a fume hood. Wear appropriate PPE, including nitrile gloves and safety glasses, as acrylates can be skin and eye irritants.

-

Storage: Store this compound and acrylate resins in a cool, dark place away from heat and direct sunlight to prevent premature polymerization.

-

Waste Disposal: Dispose of all uncured and cured materials in accordance with local, state, and federal regulations.

References

Application Notes and Protocols: Benzil Dimethyl Ketal in the Formulation of Dental Composites

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the formulation of light-cured dental composites, the photoinitiator system is a critical component that dictates the efficiency and final properties of the restoration. While Camphorquinone (CQ), in combination with an amine co-initiator, has been the industry standard, research into alternative photoinitiators continues in pursuit of improved esthetics and performance. This document provides detailed application notes and protocols for the potential use of Benzil Dimethyl Ketal (BDK), a Type I photoinitiator, in dental composite formulations.

It is important to note that the user's original query mentioned "Benzophenone Dimethyl Ketal". This is likely a misnomer for Benzil Dimethyl Ketal (BDK) , also known as 2,2-dimethoxy-2-phenylacetophenone, which is a recognized Type I photoinitiator. Benzophenone itself is a Type II photoinitiator, but it is the ketal of benzil that is commonly used for radical polymerization.